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3,5(6)-Dimethylpyrazin-2-one

Prebiotic Chemistry Origins of Life Pyrazinone Isomer Distribution

This 3,5(6)-dimethylpyrazin-2-one product is the inseparable 42:58 mixture of 3,5- and 3,6-dimethyl positional isomers, produced under mild aqueous prebiotic conditions (65°C, pH 5.5) from glyceraldehyde and alanine amide. Its defined isomer ratio and pKa approximately 1.2 units lower than thymine make it the established benchmark for prebiotic replication studies, XNA development, and pyrazinone scaffold research. The alanine amide route is 200-fold more efficient than ammonia-based synthesis. For isomerically pure 3,5-dimethylpyrazin-2-one (m.p. 144–146°C, monoclinic P2₁/n), request the pyruvaldehyde–alaninamide regioselective route. Standard R&D packaging available; contact us for custom synthesis and bulk quantities.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
Cat. No. B1259922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5(6)-Dimethylpyrazin-2-one
Synonyms3,5(6)-dimethylpyrazin-2-one
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=NC=CN(C1=O)C
InChIInChI=1S/C6H8N2O/c1-5-6(9)8(2)4-3-7-5/h3-4H,1-2H3
InChIKeyKXIKXKVZVHEWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5(6)-Dimethylpyrazin-2-one: A Prebiotic Pyrazinone Isomer Mixture for Origins-of-Life and Regioselective Synthesis Research


3,5(6)-Dimethylpyrazin-2-one (C₆H₈N₂O, MW 124.14) is a 2-pyrazinone derivative that constitutes an inseparable mixture of 3,5-dimethyl and 3,6-dimethyl positional isomers. The compound is formed under mild, plausibly prebiotic aqueous conditions (65 °C, pH 5.5) from glyceraldehyde and alanine amide or ammonia [1]. It has attracted research interest as a potential nucleobase analog in primitive replication processes that may have preceded RNA, and its isomer ratio depends critically on the synthetic pathway employed [1].

Why 3,5(6)-Dimethylpyrazin-2-one Cannot Be Freely Interchanged with Pure Isomers or Other Pyrazinones


The 3,5(6)-dimethylpyrazin-2-one product is an inseparable mixture of 3,5- and 3,6-dimethyl positional isomers in a fixed ratio (42:58) under standard prebiotic synthetic conditions [1]. Substituting with a pure single isomer—such as 3,5-dimethylpyrazin-2-one obtained by regioselective chemical synthesis—yields a compound with distinct crystallographic properties, melting point, and hydrogen-bonding behavior [2]. Moreover, the pyrazin-2-one core exhibits a pKa approximately 1.2 units lower than thymine, fundamentally altering its keto–enol equilibrium and base-pairing capacity relative to canonical nucleobases [3].

Quantitative Differentiation Evidence for 3,5(6)-Dimethylpyrazin-2-one Versus Closest Analogs


Isomer Ratio Differentiation: 3,5- vs 3,6-Dimethylpyrazin-2-one in Prebiotic Synthesis from Alanine Amide

Under standardized prebiotic aqueous conditions, the alanine amide-mediated synthesis yields a defined mixture of the two positional isomers: 42% 3,5-dimethylpyrazin-2-one and 58% 3,6-dimethylpyrazin-2-one [1]. The 3,6-isomer is thus 1.38-fold more abundant than the 3,5-isomer.

Prebiotic Chemistry Origins of Life Pyrazinone Isomer Distribution

200-Fold Synthesis Efficiency Advantage of Alanine Amide Route Over Ammonia Route

The synthesis of dimethylpyrazin-2-one isomers from glyceraldehyde and ammonia is approximately 200-fold less efficient than the reaction employing alanine amide as the nitrogen source [1]. With alanine amide, the total pyrazinone yield reaches 9.3% (at 25 mM glyceraldehyde), whereas the ammonia-based reaction would yield an estimated 0.0465% under comparable conditions.

Prebiotic Chemistry Synthetic Efficiency Amino Acid Amide Catalysis

Regioselectivity Divergence: Pyruvaldehyde–Alaninamide Reaction Exclusively Yields 3,5-Dimethyl Isomer, Not the Anticipated 3,6-Isomer

Contrary to chemical expectation, the reaction of pyruvaldehyde with alaninamide yields exclusively 3,5-dimethylpyrazin-2(1H)-one, with no detectable 3,6-dimethyl isomer [1]. The reaction proceeds with 83% crude yield (24% after recrystallization), and the product exhibits a melting point of 417–419 K (144–146 °C). This contrasts sharply with the prebiotic glyceraldehyde–alanine amide pathway, which produces a 42:58 mixture of the two isomers.

Heterocyclic Chemistry Regioselective Synthesis Pyrazinone Crystallography

Lower pKa and Failed Duplex Formation: Pyrazinone Core vs Canonical Thymine/Uracil Nucleobases

The pyrazine-2-one moiety, which constitutes the core of 3,5(6)-dimethylpyrazin-2-one, exhibits a pKa of approximately 8.5, compared to 9.63 for uracil and 10.30 for thymine at N3 [1] [2]. This pKa depression of 1.13–1.80 units shifts the keto–enol equilibrium at physiological pH, and pyrazine nucleic acid (PzNA) homopolymers fail to form duplexes with RNA or DNA, unlike canonical nucleobases [1].

Nucleic Acid Chemistry Nucleobase Analog Base Pairing

Application Scenarios Grounded in Quantitative Differentiation Evidence for 3,5(6)-Dimethylpyrazin-2-one


Prebiotic Chemistry: Model System for Sugar-Driven Nucleobase Synthesis

Researchers studying non-enzymatic pathways to informational heterocycles use 3,5(6)-dimethylpyrazin-2-one as a direct product of the glyceraldehyde–alanine amide reaction. The defined 42:58 isomer ratio and the 200-fold efficiency advantage of alanine amide over ammonia [1] make this compound a benchmark for evaluating alternative prebiotic nitrogen sources and sugar substrates.

Regioselective Heterocyclic Synthesis: Pure 3,5-Dimethylpyrazin-2-one Production

For medicinal chemistry or crystallography applications requiring isomerically pure 3,5-dimethylpyrazin-2-one, the pyruvaldehyde–alaninamide route provides 100% regioselectivity, avoiding the 3,6-isomer entirely [2]. The well-characterized product (m.p. 144–146 °C, monoclinic P2₁/n crystal structure) enables reproducible downstream derivatization.

Nucleic Acid Analog Evaluation: Benchmarking Non-Canonical Base-Pairing Capacity

Investigators developing xenobiotic nucleic acids (XNAs) or studying the boundary conditions for informational polymer formation employ the pyrazin-2-one scaffold as a negative control. The established pKa difference (≈8.5 vs ≈9.6–10.3) [3] [4] and the demonstrated inability of PzNA to form duplexes with natural nucleic acids provide a quantitative benchmark against which modified pyrazinone analogs with improved base-pairing properties can be compared.

Origins-of-Life Research: Testing the Pyrazine–Glycol RNA Hypothesis

The proposal that pyrazine–glycol RNA (PzNA) may have functioned as a pre-RNA informational polymer relies on the prebiotic availability of 3,5(6)-dimethylpyrazin-2-one. The 9.3% total yield under mild aqueous conditions [1] defines the concentration regime for polymer assembly studies, and the documented isomer mixture composition constrains models of sequence heterogeneity in primitive replicators.

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